molecular formula C19H20N2O4S B11524100 2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11524100
M. Wt: 372.4 g/mol
InChI Key: UPBVAOGORDOJLD-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C19H20N2O4S This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a thiophene moiety, and a phenoxyethyl group It has a molecular weight of 372

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: The initial step involves the condensation of an appropriate aldehyde with urea or thiourea in the presence of a catalyst such as acetic acid or hydrochloric acid. This reaction forms the tetrahydropyrimidine ring.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the tetrahydropyrimidine intermediate.

    Attachment of the Phenoxyethyl Group: The final step involves the esterification of the carboxylate group with phenoxyethanol under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The uniqueness of 2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups and structural features. The presence of the thiophene moiety, in particular, imparts distinct electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

2-phenoxyethyl 3,4-dimethyl-2-oxo-6-thiophen-3-yl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C19H20N2O4S/c1-13-16(17(14-8-11-26-12-14)20-19(23)21(13)2)18(22)25-10-9-24-15-6-4-3-5-7-15/h3-8,11-12,17H,9-10H2,1-2H3,(H,20,23)

InChI Key

UPBVAOGORDOJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CSC=C2)C(=O)OCCOC3=CC=CC=C3

Origin of Product

United States

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